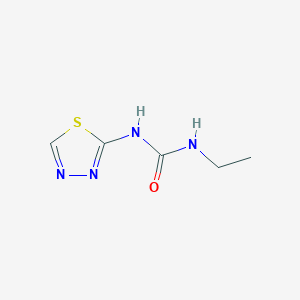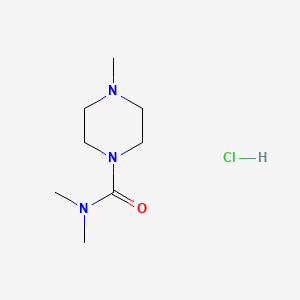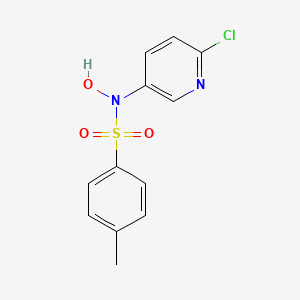![molecular formula C9H15NOS2 B14500587 N-{[2-(Methylsulfanyl)-3,6-dihydro-2H-thiopyran-2-yl]methyl}acetamide CAS No. 64172-47-0](/img/structure/B14500587.png)
N-{[2-(Methylsulfanyl)-3,6-dihydro-2H-thiopyran-2-yl]methyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(Methylsulfanyl)-3,6-dihydro-2H-thiopyran-2-yl]methyl}acetamide is a chemical compound with the molecular formula C9H15NOS2 It is characterized by the presence of a thiopyran ring, a methylsulfanyl group, and an acetamide moiety
Métodos De Preparación
The synthesis of N-{[2-(Methylsulfanyl)-3,6-dihydro-2H-thiopyran-2-yl]methyl}acetamide can be achieved through several synthetic routes. One common method involves the reaction of 2-(methylsulfanyl)-3,6-dihydro-2H-thiopyran with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts and solvents to facilitate the reaction and enhance the efficiency of the process.
Análisis De Reacciones Químicas
N-{[2-(Methylsulfanyl)-3,6-dihydro-2H-thiopyran-2-yl]methyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thiopyran ring can be reduced to a tetrahydrothiopyran using reducing agents like lithium aluminum hydride.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions include sulfoxides, sulfones, and various substituted acetamides.
Aplicaciones Científicas De Investigación
N-{[2-(Methylsulfanyl)-3,6-dihydro-2H-thiopyran-2-yl]methyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as corrosion inhibitors and polymer additives.
Mecanismo De Acción
The mechanism of action of N-{[2-(Methylsulfanyl)-3,6-dihydro-2H-thiopyran-2-yl]methyl}acetamide involves its interaction with molecular targets and pathways within biological systems. The compound’s thiopyran ring and methylsulfanyl group are believed to play a crucial role in its activity, potentially interacting with enzymes and receptors to modulate their function. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
N-{[2-(Methylsulfanyl)-3,6-dihydro-2H-thiopyran-2-yl]methyl}acetamide can be compared with other similar compounds, such as:
N-{[2-(Methylsulfanyl)phenyl]acetamide: This compound has a phenyl ring instead of a thiopyran ring, which may result in different chemical and biological properties.
2-(Methylsulfanyl)acetamide: Lacks the thiopyran ring, making it structurally simpler and potentially less versatile in its applications.
This compound derivatives:
Propiedades
Número CAS |
64172-47-0 |
|---|---|
Fórmula molecular |
C9H15NOS2 |
Peso molecular |
217.4 g/mol |
Nombre IUPAC |
N-[(6-methylsulfanyl-2,5-dihydrothiopyran-6-yl)methyl]acetamide |
InChI |
InChI=1S/C9H15NOS2/c1-8(11)10-7-9(12-2)5-3-4-6-13-9/h3-4H,5-7H2,1-2H3,(H,10,11) |
Clave InChI |
UDFXJAIFFOPFBJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCC1(CC=CCS1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


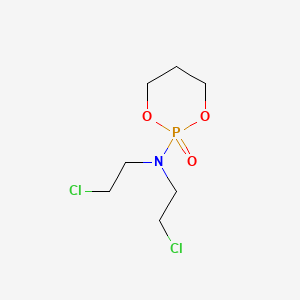
![[3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol](/img/structure/B14500513.png)
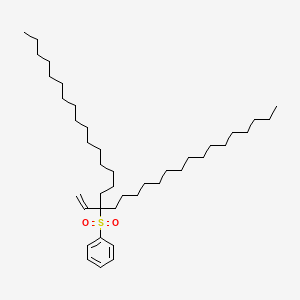


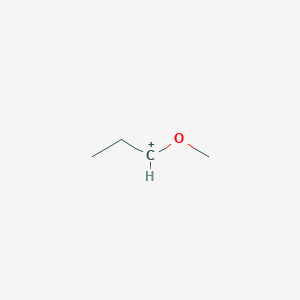
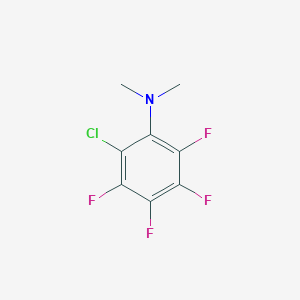
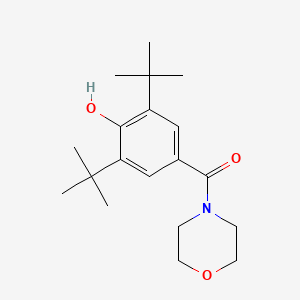
![(5Z,7Z,9Z)-6,7-dimethylbenzo[8]annulene](/img/structure/B14500550.png)
